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Comparative Potency of Cytochrome bc1 Inhibitors

Compound
In Vitro Potency (MIC)
against Clinical MDR-
TB isolates

In Vivo Efficacy
(Mouse Model)

Key Characteristics & Notes

Q203
(Telacebec)

Low nanomolar range [1]

[2]

Efficacious at <1

mg/kg body weight [1]
[2]

First-in-class inhibitor; Phase 2

clinical candidate [1] [2].

JNJ-2901 Sub-nanomolar (≤ 0.5
μg/L or ≤ 1 nM) [3] [4]

4-log reduction in
bacterial load at 10

mg/kg [3] [4]

Novel Q203 analogue;
described as a "best-in-class"

candidate [5] [3].

Detailed Experimental Data and Protocols

The quantitative data in the table is derived from specific experimental models. Here is a detailed breakdown

of the methodologies used in the cited studies.
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Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of

a drug that prevents visible bacterial growth.
Protocol Summary:

Strains Tested: Panels of 18 clinical M. tuberculosis isolates with multi-drug resistant (MDR)
profiles, alongside laboratory reference strains (e.g., H37Rv) [3] [4].

Culture Medium: Middlebrook 7H9 broth [3] [4].
Procedure: The bacteria are exposed to serial dilutions of the inhibitor. After incubation, growth

is measured. The MIC is defined as the concentration where <1% of the inoculum can grow [3].

In Vivo Efficacy Models

Objective: To evaluate a drug's ability to reduce bacterial burden in a live animal model of
tuberculosis.

Protocol Summary:
Animal Model: Mice are infected with M. tuberculosis via aerosol or intravenous injection [3].

Treatment Regimen:
Acute Model: Treatment starts one week post-infection and continues for two weeks [3].

Chronic Model: Treatment starts four weeks post-infection and continues for eight weeks
[3].

Endpoint Analysis: After treatment, lungs are harvested, and the bacterial load is enumerated
by counting Colony Forming Units (CFUs) on solid agar plates. The efficacy is reported as the

log10 reduction in CFUs compared to untreated controls [3] [4].

Mechanism of Action and Resistance

To understand the context of potency, it's crucial to know how these inhibitors work and a key resistance

mechanism. The following diagram illustrates the process.
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The diagram shows that Q203 and JNJ-2901 bind to the Qp site of the cytochrome bc1 complex,

blocking electron flow and energy production [3] [4]. A major finding is that clinical isolates of M.

tuberculosis are significantly more susceptible to these drugs than common lab strains [5] [6]. This is

because lab strains often activate cytochrome bd oxidase, an alternate terminal oxidase that can bypass the

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://www.smolecule.com/products/s540788?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC11964921/
https://www.nature.com/articles/s44386-025-00008-3
https://www.nature.com/articles/s41467-025-64427-6
https://pubmed.ncbi.nlm.nih.gov/41125580/
https://www.smolecule.com/products/s540788?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


inhibition of bc1, leading to apparent resistance [7]. The superior potency of JNJ-2901, especially against

clinical isolates, makes it a promising candidate to overcome this challenge [3].

Key Insights for Research and Development

Clinical Isolates are Key: The heightened susceptibility of clinical isolates versus lab-adapted strains
like H37Rv underscores the importance of testing compounds against diverse, clinically relevant

strains early in the drug discovery process [5] [6].
Combination Therapy is Critical: The bactericidal activity of Q203 can be dramatically enhanced by

simultaneously inhibiting the cytochrome bd oxidase with a compound like Aurachin D [7]. This dual-
inhibition strategy represents a promising approach for designing more effective regimens.

Role in Future Regimens: Recent studies using relapsing mouse models suggest that cytochrome
bc1 inhibitors like Telacebec (Q203) and JNJ-2901 can enhance the sterilizing activity of combination

regimens, potentially allowing for significant treatment shortening for both drug-sensitive and drug-
resistant TB [5] [6].
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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